molecular formula C15H18ClNO B175972 [3-(3-Phenylpropoxy)phenyl]amine hydrochloride CAS No. 17399-25-6

[3-(3-Phenylpropoxy)phenyl]amine hydrochloride

Cat. No.: B175972
CAS No.: 17399-25-6
M. Wt: 263.76 g/mol
InChI Key: HYKNBDKNGSFCEM-UHFFFAOYSA-N
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Description

[3-(3-Phenylpropoxy)phenyl]amine hydrochloride: is a chemical compound with the molecular formula C15H17NO·HCl. It is a solid substance at room temperature and is often used in various chemical and pharmaceutical research applications. The compound is known for its unique structure, which includes a phenylpropoxy group attached to a phenylamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-Phenylpropoxy)phenyl]amine hydrochloride typically involves the reaction of 3-phenylpropyl bromide with 3-aminophenol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The crude product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(3-Phenylpropoxy)phenyl]amine hydrochloride can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.

    Reduction: The compound can also be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions are common for this compound, especially when reacting with halogenated compounds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, bases like potassium carbonate.

Major Products Formed:

    Oxidation: Oxidized derivatives of the phenylpropoxy group.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted phenylpropoxy derivatives.

Scientific Research Applications

Chemistry: In chemistry, [3-(3-Phenylpropoxy)phenyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities. It is used in the development of new drugs and therapeutic agents due to its ability to interact with biological targets.

Medicine: In medicine, this compound is explored for its potential therapeutic effects. It is investigated for its role in treating various diseases and conditions, particularly those involving the central nervous system.

Industry: The compound finds applications in the chemical industry as a precursor for the synthesis of various industrial chemicals. It is also used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-(3-Phenylpropoxy)phenyl]amine hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    [3-(3-Phenylpropoxy)phenyl]amine: The base form of the compound without the hydrochloride salt.

    [3-(3-Phenylpropoxy)phenyl]methanol: A similar compound with a hydroxyl group instead of an amine group.

    [3-(3-Phenylpropoxy)phenyl]acetic acid: A derivative with a carboxylic acid group.

Uniqueness: [3-(3-Phenylpropoxy)phenyl]amine hydrochloride is unique due to its specific structure and the presence of both phenylpropoxy and phenylamine groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

3-(3-phenylpropoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO.ClH/c16-14-9-4-10-15(12-14)17-11-5-8-13-6-2-1-3-7-13;/h1-4,6-7,9-10,12H,5,8,11,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKNBDKNGSFCEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCOC2=CC=CC(=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40586414
Record name 3-(3-Phenylpropoxy)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17399-25-6
Record name Benzenamine, 3-(3-phenylpropoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17399-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 211700
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017399256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17399-25-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211700
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(3-Phenylpropoxy)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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